molecular formula C7H3ClFIO B6179693 5-chloro-2-fluoro-4-iodobenzaldehyde CAS No. 2386033-94-7

5-chloro-2-fluoro-4-iodobenzaldehyde

Cat. No.: B6179693
CAS No.: 2386033-94-7
M. Wt: 284.5
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Description

Molecular Formula: C₇H₃ClFIO
Molecular Weight: 284.45 g/mol
Structure: A benzaldehyde derivative substituted with chlorine (position 5), fluorine (position 2), and iodine (position 4).

This halogen-rich aromatic aldehyde is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its multiple halogen substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling the construction of complex molecules . The iodine atom, in particular, serves as a heavy halogen for isotopic labeling or as a directing group in catalysis.

Properties

CAS No.

2386033-94-7

Molecular Formula

C7H3ClFIO

Molecular Weight

284.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound. For instance, starting with 2-fluoro-5-iodobenzaldehyde, chlorination can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of 5-chloro-2-fluoro-4-iodobenzaldehyde may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoro-4-iodobenzaldehyde is utilized in numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, facilitating various biochemical pathways .

Comparison with Similar Compounds

5-Chloro-2-Hydroxy-3-Iodobenzaldehyde (CAS 215124-03-1)

Molecular Formula : C₇H₄ClIO₂
Molecular Weight : 298.46 g/mol
Key Differences :

  • Substituents : Replaces the fluorine at position 2 with a hydroxyl (-OH) group.
  • Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions or as a chelating agent. However, it reduces stability under acidic or oxidative conditions compared to the fluoro analog .
  • Applications: Preferred in medicinal chemistry for targeting enzymes or receptors sensitive to hydrogen-bond donors.

2-Bromo-5-Chloro-3-Methoxythiophene

Molecular Formula : C₅H₃BrClOS
Molecular Weight : 233.50 g/mol
Key Differences :

  • Core Structure : Thiophene (sulfur-containing heterocycle) vs. benzene.
  • Substituents : Bromine (position 2), chlorine (position 5), and methoxy (position 3).
  • Electronic Properties : The thiophene ring enhances electron-richness, favoring electrophilic substitutions. Methoxy groups further donate electrons, while bromine offers distinct reactivity in metal-catalyzed couplings .
  • Applications : Primarily used in optoelectronics and conductive polymer synthesis.

2-Chloro-N-[4-(Dimethylamino)phenyl]-5-Iodobenzamide

Molecular Formula : C₁₅H₁₄ClIN₂O
Molecular Weight : 400.64 g/mol
Key Differences :

  • Functional Groups: Replaces the aldehyde group with a benzamide moiety and introduces a dimethylamino group.
  • Bioactivity: The amide group enhances binding to biological targets (e.g., kinases or GPCRs), while the dimethylamino group improves solubility and membrane permeability .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Primary Applications
5-Chloro-2-fluoro-4-iodobenzaldehyde C₇H₃ClFIO 284.45 Cl (C5), F (C2), I (C4) Halogen-directed cross-coupling Pharmaceuticals, Materials Science
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 298.46 Cl (C5), OH (C2), I (C3) Hydrogen-bonding, chelation Medicinal chemistry
2-Bromo-5-chloro-3-methoxythiophene C₅H₃BrClOS 233.50 Br (C2), Cl (C5), OCH₃ (C3) Electrophilic substitution, optoelectronics Conductive polymers
2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide C₁₅H₁₄ClIN₂O 400.64 Cl (C2), I (C5), N(CH₃)₂ (C4) Bioactivity, solubility enhancement Drug development

Research Findings and Implications

  • Reactivity Trends :

    • The iodine in 5-chloro-2-fluoro-4-iodobenzaldehyde facilitates high-yield cross-coupling reactions, whereas bromine in 2-bromo-5-chloro-3-methoxythiophene offers faster kinetics but lower selectivity .
    • Hydroxyl groups (as in 5-chloro-2-hydroxy-3-iodobenzaldehyde) increase susceptibility to oxidation, limiting use in harsh reaction conditions .
  • Biological Relevance: The dimethylamino group in 2-chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide enhances cellular uptake, making it superior for in vitro assays compared to the aldehyde derivative .

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